![molecular formula C25H18BrIN2O2 B5802890 N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide
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Overview
Description
N-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide, commonly referred to as BNIPPI, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
BNIPPI has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and bioimaging. In cancer research, BNIPPI has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In drug discovery, BNIPPI has been used as a lead compound to develop novel drugs for the treatment of cancer and other diseases. In bioimaging, BNIPPI has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Mechanism of Action
The mechanism of action of BNIPPI is not fully understood. However, it has been suggested that BNIPPI may inhibit cancer cell growth by inducing apoptosis and inhibiting angiogenesis. BNIPPI has also been shown to inhibit the activity of several enzymes, including carbonic anhydrase and histone deacetylase.
Biochemical and Physiological Effects
BNIPPI has been shown to have several biochemical and physiological effects. In vitro studies have shown that BNIPPI inhibits cancer cell growth, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that BNIPPI inhibits tumor growth and metastasis in animal models. BNIPPI has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
BNIPPI has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and has been shown to be effective in several cancer cell lines. BNIPPI is also relatively easy to synthesize and has good solubility in water. However, BNIPPI has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on BNIPPI. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more potent and selective analogs of BNIPPI for use in cancer therapy. Additionally, BNIPPI could be used as a lead compound for the development of novel drugs for the treatment of other diseases, such as inflammation and neurodegenerative diseases. Finally, BNIPPI could be used as a fluorescent probe for the detection of other reactive oxygen species in cells.
Synthesis Methods
BNIPPI is synthesized through a multi-step process that involves the reaction of 2-iodobenzoic acid with thionyl chloride, followed by the reaction of the resulting compound with 1-naphthol and 3-bromobenzyl alcohol. The final step involves the reaction of the resulting compound with hydrazine hydrate to yield BNIPPI.
properties
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrIN2O2/c26-19-8-5-6-17(14-19)16-31-24-13-12-18-7-1-2-9-20(18)22(24)15-28-29-25(30)21-10-3-4-11-23(21)27/h1-15H,16H2,(H,29,30)/b28-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOQYPXTFXJMM-RWPZCVJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3I)OCC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3I)OCC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide |
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